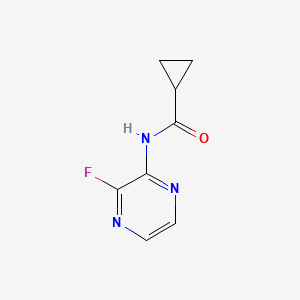

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring attached to a carboxylic acid group, which is further linked to a 3-fluoro-pyrazin-2-yl amide moiety. The presence of the cyclopropane ring and the fluorinated pyrazine ring contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the Fluorinated Pyrazine Ring: The 3-fluoro-pyrazin-2-yl group can be introduced via nucleophilic substitution reactions using fluorinated pyrazine derivatives.

Amidation Reaction: The final step involves the coupling of the cyclopropanecarboxylic acid with the 3-fluoro-pyrazin-2-yl amine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropane ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can be compared with other similar compounds, such as:

Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but differ in the substituents attached to the carboxylic acid group.

Fluorinated pyrazine derivatives: These compounds contain the fluorinated pyrazine ring but may have different functional groups attached.

Uniqueness

The combination of the cyclopropane ring and the fluorinated pyrazine ring in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Biological Activity

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide (CAS No. 1206523-88-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a carboxylic acid and an amide functional group linked to a pyrazine moiety. The presence of the fluorine atom at the 3-position of the pyrazine ring is significant for modulating biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN3O |

| Molecular Weight | 201.20 g/mol |

| CAS Number | 1206523-88-7 |

This compound primarily acts as an agonist for GPR88, an orphan GPCR expressed in the central nervous system (CNS). GPR88 is implicated in various neurological conditions, including schizophrenia and depression. Studies indicate that compounds that target GPR88 can modulate dopaminergic signaling pathways, which may be beneficial in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazine ring significantly affect the biological activity of cyclopropanecarboxylic acid derivatives. For instance, variations in substituents on the pyrazine ring influence binding affinity and efficacy at GPR88. A "fluorine walk" study revealed that different positions for fluorine substitution yielded varying levels of agonist activity, with certain configurations enhancing potency .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

| Compound | Activity (EC50) | Remarks |

|---|---|---|

| Cyclopropanecarboxylic acid(3-F-Pz) | 39 nM | Potent GPR88 agonist |

| RTI-13951–33 | 155 nM | Comparison compound |

| (1R,2R)-isomer | Significantly higher | Enhanced activity compared to (1S,2S)-isomer |

Case Studies and Research Findings

- GPR88 Modulation : A study highlighted that this compound effectively modulates GPR88 activity, suggesting its potential role in treating CNS disorders. In vivo experiments demonstrated altered behavioral responses in genetically modified mice lacking GPR88 expression, indicating the receptor's role in dopaminergic regulation .

- Anticancer Potential : Preliminary investigations into the compound's anticancer properties showed promising results in inducing apoptosis in cancer cell lines through modulation of apoptotic pathways . The ability to influence procaspase activation suggests a possible therapeutic application in oncology.

- Anti-fibrotic Activity : Additional research has indicated that derivatives of cyclopropanecarboxylic acid may exhibit anti-fibrotic properties by inhibiting collagen expression in vitro, demonstrating potential applications beyond CNS disorders .

Properties

Molecular Formula |

C8H8FN3O |

|---|---|

Molecular Weight |

181.17 g/mol |

IUPAC Name |

N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |

InChI Key |

HBTXFYOXQXBZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CN=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.